molecular formula C19H35N B3044956 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine CAS No. 100594-86-3

2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine

Cat. No.: B3044956
CAS No.: 100594-86-3
M. Wt: 277.5 g/mol
InChI Key: YCQNSAJAZIVRFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine involves the formation of the pyrrolidine ring followed by the attachment of the hex-5-enyl and non-8-enyl side chains. One method to achieve this is through the methoxymercuration-demercuration process, which helps in the precise location of double bonds . This process is followed by mass spectrometry to confirm the structure .

Industrial Production Methods

Industrial production of 2-Hex-5-enyl-5-non-8-enyl-pyrrolidine is not well-documented, likely due to its specialized nature and limited demand. the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Hex-5-enyl-5-non-8-enyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hex-5-enyl-5-non-8-enyl-pyrrolidine has several scientific research applications:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

    Biology: Investigated for its role in ant venom and its effects on prey and predators.

    Medicine: Potential applications in developing new pharmaceuticals due to its unique structure and biological activity.

    Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hex-5-enyl-5-non-8-enyl-pyrrolidine is unique due to its specific dialkylpyrrolidine structure with both C6 and C9 side chains, which are monounsaturated . This structural feature contributes to its distinctive chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

100594-86-3

Molecular Formula

C19H35N

Molecular Weight

277.5 g/mol

IUPAC Name

2-hex-5-enyl-5-non-8-enylpyrrolidine

InChI

InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,18-20H,1-2,5-17H2

InChI Key

YCQNSAJAZIVRFR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC1CCC(N1)CCCCC=C

Canonical SMILES

C=CCCCCCCCC1CCC(N1)CCCCC=C

Origin of Product

United States

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